Altiloxin B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The constitutions and absolute configurations of altiloxin B have been determined using a combination of spectroscopic methods and quantum-chemical optical-rotatory dispersion (ORD) and circular dichroism (CD) calculations . The biosynthetic pathway to this compound involves the fungus Pestalotiopsis sp., which produces this compound along with other metabolites .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on its natural extraction from the endophytic fungus Pestalotiopsis sp. .
Chemical Reactions Analysis
Types of Reactions: Altiloxin B undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The specific conditions depend on the desired reaction and the target product.
Major Products Formed: The major products formed from the reactions of this compound include its derivatives with cyclopolic acid and other related compounds
Scientific Research Applications
Altiloxin B has been extensively studied for its applications in chemistry, biology, medicine, and industry . Some of the key applications include:
Mechanism of Action
The mechanism of action of altiloxin B involves its interaction with specific molecular targets and pathways . The compound exerts its effects by disrupting cellular processes in target organisms, leading to antimicrobial and phytotoxic activities . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a crucial role in its bioactivity .
Comparison with Similar Compounds
- Altiloxin A
- Cyclopolic acid derivatives
- Iso-cyclopaldic acid derivatives
Properties
Molecular Formula |
C15H23ClO4 |
---|---|
Molecular Weight |
302.79 g/mol |
IUPAC Name |
(1aS,3R,4R,4aR,7S,8aS)-7-chloro-3-hydroxy-3,4a,8,8-tetramethyl-1a,2,4,5,6,7-hexahydronaphtho[4,4a-b]oxirene-4-carboxylic acid |
InChI |
InChI=1S/C15H23ClO4/c1-12(2)8(16)5-6-13(3)10(11(17)18)14(4,19)7-9-15(12,13)20-9/h8-10,19H,5-7H2,1-4H3,(H,17,18)/t8-,9-,10+,13+,14+,15+/m0/s1 |
InChI Key |
FZDLFIRMAQCUGH-MSKJFZEMSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@]13[C@@H](O3)C[C@@]([C@@H]2C(=O)O)(C)O)(C)C)Cl |
Canonical SMILES |
CC1(C(CCC2(C13C(O3)CC(C2C(=O)O)(C)O)C)Cl)C |
Origin of Product |
United States |
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